molecular formula C21H16N2O6S B2564324 ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 939889-05-1

ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

Cat. No.: B2564324
CAS No.: 939889-05-1
M. Wt: 424.43
InChI Key: ZFVCAZUITJXSBX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the thiochromeno[4,3-b]pyran family and contains multiple functional groups, including an amino group, a nitro group, and a carboxylate ester group. Its unique structure makes it a subject of interest in various scientific research fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions, such as heating in the presence of a catalyst. The reaction conditions must be carefully optimized to ensure the formation of the desired product while minimizing side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed to handle high temperatures and pressures. The process would be optimized for efficiency and yield, with rigorous quality control measures in place to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine: In the medical field, this compound is being explored for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Comparison with Similar Compounds

  • Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate: This compound is structurally similar but lacks the thiochromeno[4,3-b]pyran ring system.

  • Ethyl 2-amino-4-(3-nitrophenyl)pyran-3-carboxylate: This compound has a different heterocyclic ring system.

Uniqueness: Ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O6S/c1-2-28-20(24)17-15(11-6-5-7-12(10-11)23(26)27)16-18(29-19(17)22)13-8-3-4-9-14(13)30-21(16)25/h3-10,15H,2,22H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVCAZUITJXSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)SC4=CC=CC=C42)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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